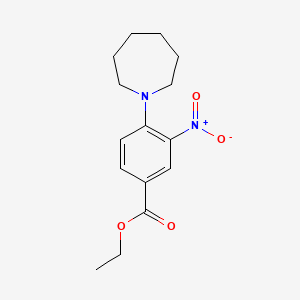

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(azepan-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)12-7-8-13(14(11-12)17(19)20)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVYEGMLNKSGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500298 | |

| Record name | Ethyl 4-(azepan-1-yl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71302-98-2 | |

| Record name | Ethyl 4-(azepan-1-yl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in pharmaceutical research. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Fischer esterification of 4-chloro-3-nitrobenzoic acid to produce the corresponding ethyl ester. The subsequent step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by azepane to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This procedure follows a standard Fischer esterification protocol.

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in absolute ethanol (approximately 10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the ethanol is removed under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate (3 x 20 volumes).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-chloro-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The protocol is adapted from analogous reactions with similar substrates[1].

Materials:

-

Ethyl 4-chloro-3-nitrobenzoate

-

Azepane (Homopiperidine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) is dissolved in dry dichloromethane (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

N,N-Diisopropylethylamine (DIPEA) (1.1-1.2 equivalents) is added to the stirred solution.

-

Azepane (1.1 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with 10% aqueous sodium carbonate solution (3 x 10 volumes).

-

The organic layer is separated, and the aqueous layer is back-extracted with dichloromethane.

-

The combined organic fractions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields are dependent on reaction scale and purification efficiency.

| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Catalyst/Base | Typical Yield (%) | Purity (%) |

| 1 | 4-Chloro-3-nitrobenzoic acid | Ethyl 4-chloro-3-nitrobenzoate | 1 : 20 (Ethanol) | Ethanol | H₂SO₄ (cat.) | 85 - 95 | >95 (by NMR) |

| 2 | Ethyl 4-chloro-3-nitrobenzoate | This compound | 1 : 1.1 (Azepane) | Dichloromethane | DIPEA (1.2 eq) | 70 - 85 | >98 (by HPLC) |

Table 1: Summary of Quantitative Data for the Synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally related compounds to predict its characteristics and outline a robust synthetic protocol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the compound's structure, potential applications, and methodologies for its preparation and characterization.

Introduction

This compound is a nitroaromatic compound featuring an azepane moiety, a seven-membered saturated heterocyclic amine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key feature for potential biological activity. Nitro-containing compounds are known to play a role in a variety of pharmaceutical agents, exhibiting a broad spectrum of activities including antimicrobial and anticancer effects.[1][2][3] The azepane ring, on the other hand, can modulate the compound's lipophilicity and conformational flexibility, which are critical parameters for drug-receptor interactions. This guide provides a detailed examination of the predicted chemical properties and a proposed synthetic route for this compound, laying the groundwork for its further investigation and potential application in drug development programs.

Chemical and Physical Properties

The chemical and physical properties of this compound have been predicted based on its chemical structure and available data for analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₂₀N₂O₄ | Calculated |

| Molecular Weight | 292.33 g/mol | Calculated |

| Appearance | Predicted to be a yellow solid or oil | Analogy |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Analogy |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): - Aromatic protons: 3 signals in the range of 7.0-8.5 ppm. - Ethyl group protons: a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H). - Azepane ring protons: multiple signals in the range of 1.5-3.5 ppm. |

| ¹³C NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): - Carbonyl carbon: ~165 ppm. - Aromatic carbons: 6 signals in the range of 115-150 ppm. - Ethyl group carbons: ~61 ppm and ~14 ppm. - Azepane ring carbons: multiple signals in the range of 25-55 ppm. |

| IR Spectroscopy | Predicted characteristic absorption bands (cm⁻¹): - C=O (ester): ~1720 cm⁻¹. - NO₂ (asymmetric stretch): ~1530 cm⁻¹. - NO₂ (symmetric stretch): ~1350 cm⁻¹. - C-N (aromatic amine): ~1300-1250 cm⁻¹. - C-O (ester): ~1250-1100 cm⁻¹. |

| Mass Spectrometry | Predicted m/z for the molecular ion [M]⁺: 292.14. |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (NAS) reaction. This involves the displacement of a fluoride ion from Ethyl 4-fluoro-3-nitrobenzoate by azepane. The electron-withdrawing nitro group in the ortho position to the fluorine atom activates the aromatic ring for nucleophilic attack.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add azepane (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of all expected proton and carbon signals and to establish the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the ester carbonyl and the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest potential areas for investigation. Nitroaromatic compounds are known prodrugs that can be activated under hypoxic conditions, a characteristic of the tumor microenvironment.[1] This makes them interesting candidates for the development of targeted anticancer therapies.

Furthermore, derivatives of 4-amino-3-nitrobenzoates have been explored for various therapeutic applications. The amino group at the 4-position, which in this case is the azepane nitrogen, can be crucial for interaction with biological targets.

Proposed Workflow for Biological Evaluation:

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with potential for further exploration in the field of medicinal chemistry. While direct experimental data is currently unavailable, the predicted chemical properties and a detailed synthetic protocol based on well-established nucleophilic aromatic substitution chemistry offer a clear path for its synthesis and characterization. The structural features of this molecule, particularly the presence of a nitro group and a flexible azepane moiety, suggest that it may exhibit interesting biological activities. The proposed workflow for its biological evaluation provides a roadmap for future research to unlock its therapeutic potential. This guide serves as a starting point for scientists and researchers interested in exploring the chemistry and pharmacology of this novel nitrobenzoate derivative.

References

In-depth Technical Guide: Mechanism of Action of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is a significant lack of publicly available scientific literature, clinical data, or patents specifically detailing the mechanism of action, biological activity, or experimental protocols for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. The following guide is a theoretical exploration based on the known pharmacology of structurally related compounds, namely nitroaromatics and molecules containing an azepane moiety. This document is intended for informational purposes and to guide future research; it is not based on direct experimental evidence for the specified compound.

Introduction: A Hypothetical Profile

This compound is a synthetic organic molecule characterized by a nitrobenzoate core substituted with an azepane ring. The presence of both a nitroaromatic system and a cyclic amine suggests potential for a range of biological activities. Nitroaromatic compounds are known for their diverse pharmacological effects, including antimicrobial and cytotoxic properties, which are often mediated by the bioreduction of the nitro group under hypoxic conditions to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.

The azepane ring is a seven-membered saturated heterocyclic amine found in a number of biologically active compounds and approved pharmaceuticals.[1][2][3] The conformational flexibility of the azepane ring can be crucial for its interaction with biological targets.[1] Its incorporation into a molecule can influence physicochemical properties such as lipophilicity and basicity, thereby affecting pharmacokinetic and pharmacodynamic profiles.

Given the absence of direct data, this guide will propose a hypothetical mechanism of action based on these two key structural components.

Postulated Mechanism of Action

It is hypothesized that the biological activity of this compound could be twofold, stemming from its nitroaromatic and azepane functionalities.

2.1. Role of the Nitroaromatic Moiety: Potential for Bioreductive Activation

The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group.[4][5] This process is particularly favored in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.

-

Signaling Pathway:

Caption: Postulated bioreductive activation pathway.

2.2. Contribution of the Azepane Moiety: Target Interaction

The azepane ring could serve as a scaffold that orients the molecule for interaction with specific biological targets. Azepane-containing compounds have been developed for a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-Alzheimer's agents.[2][3] The specific target would depend on the overall three-dimensional structure of the molecule.

-

Logical Relationship:

Caption: Hypothetical interaction with a protein target.

Proposed Experimental Protocols for Elucidation of Mechanism

To investigate the hypothetical mechanisms of action, a series of in vitro and in vivo experiments would be necessary.

3.1. In Vitro Assays

-

Antimicrobial Activity Screening:

-

Methodology: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of aerobic and anaerobic bacteria, as well as fungal strains.

-

Data to Collect: MIC values (µg/mL or µM).

-

-

Cytotoxicity Assays:

-

Methodology: MTT or CellTiter-Glo assays on various cancer cell lines under both normoxic and hypoxic conditions to determine the IC50 (half-maximal inhibitory concentration).

-

Data to Collect: IC50 values (µM).

-

-

Nitroreductase Activity Assay:

-

Methodology: Spectrophotometric assay using purified bacterial or human nitroreductases to monitor the reduction of the compound in the presence of NADH or NADPH.

-

Data to Collect: Rate of substrate conversion, enzyme kinetics (Km, Vmax).

-

-

DNA Interaction Studies:

-

Methodology: DNA binding assays (e.g., UV-Visible spectroscopy, fluorescence quenching) and DNA cleavage assays (e.g., agarose gel electrophoresis) in the presence of a reducing agent.

-

Data to Collect: Binding constants, evidence of DNA cleavage.

-

3.2. Proposed Experimental Workflow

Caption: A proposed workflow for investigating the compound.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data could be summarized as follows:

Table 1: Hypothetical Antimicrobial Activity

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >128 |

| Escherichia coli | 64 |

| Bacteroides fragilis | 8 |

| Candida albicans | >128 |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | Condition | IC50 (µM) |

|---|---|---|

| HeLa | Normoxia | 50 |

| HeLa | Hypoxia | 5 |

| A549 | Normoxia | >100 |

| A549 | Hypoxia | 15 |

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through rigorous scientific investigation. The theoretical framework presented here, based on the known properties of its constituent chemical moieties, suggests a potential for bioreductive activation and interaction with specific biological targets. Future research should focus on the synthesis of this compound and its evaluation in the proposed experimental models to validate these hypotheses and uncover its true pharmacological potential. The exploration of structure-activity relationships by synthesizing and testing analogues would also be a critical next step in any drug discovery program centered on this scaffold.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

Technical Guide to the Predicted Spectroscopic Profile of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a complex organic molecule incorporating three key structural features: a substituted benzene ring, an ethyl ester group, and an azepane ring. The electronic interplay between the electron-donating azepanyl group and the electron-withdrawing nitro and ethoxycarbonyl groups dictates its chemical properties and, consequently, its spectroscopic signature. This document provides a detailed theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency principles, supported by data from related structures such as ethyl nitrobenzoate isomers and N-substituted azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

|---|---|---|---|---|

| ~8.20 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) | Proton ortho to the ester and meta to the nitro group; deshielded. |

| ~7.95 | dd, J ≈ 8.8, 2.0 Hz | 1H | Ar-H (H-6) | Proton ortho to the nitro group and meta to the ester; strongly deshielded. |

| ~7.15 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-5) | Proton ortho to the azepanyl group; shielded relative to other aromatic protons. |

| 4.41 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester group. |

| ~3.40 | t, J ≈ 6.0 Hz | 4H | Azepane (H-2', H-7') | Methylene protons on the azepane ring adjacent to the nitrogen atom. |

| ~1.80 | m | 4H | Azepane (H-3', H-6') | Methylene protons on the azepane ring beta to the nitrogen. |

| ~1.60 | m | 4H | Azepane (H-4', H-5') | Methylene protons on the azepane ring gamma to the nitrogen. |

| 1.42 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

|---|---|---|

| ~165.0 | C =O | Ester carbonyl carbon. |

| ~150.0 | Ar-C (C-4) | Aromatic carbon attached to the azepanyl nitrogen; deshielded. |

| ~145.0 | Ar-C (C-3) | Aromatic carbon attached to the nitro group; deshielded. |

| ~135.5 | Ar-C (C-6) | Aromatic CH carbon. |

| ~131.0 | Ar-C (C-1) | Quaternary aromatic carbon attached to the ester group. |

| ~125.0 | Ar-C (C-2) | Aromatic CH carbon. |

| ~118.0 | Ar-C (C-5) | Aromatic CH carbon shielded by the amino group. |

| 61.9 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~52.0 | Azepane (C-2', C-7') | Azepane carbons adjacent to the nitrogen. |

| ~28.0 | Azepane (C-3', C-6') | Azepane carbons beta to the nitrogen. |

| ~27.0 | Azepane (C-4', C-5') | Azepane carbons gamma to the nitrogen. |

| 14.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Azepane & Ethyl) |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1610, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1530, ~1350 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro Group |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Medium | C-N Stretch | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 293.14 | [M]⁺ | Molecular Ion Peak (Calculated for C₁₅H₂₀N₂O₄) |

| 248 | [M - OEt]⁺ | Loss of the ethoxy group. |

| 247 | [M - NO₂]⁺ | Loss of the nitro group. |

| 219 | [M - COOEt]⁺ | Loss of the ethoxycarbonyl group. |

| 195 | [C₉H₉NO₄]⁺ | Fragment corresponding to Ethyl 4-aminobenzoate after cleavage of the azepane ring. |

| 99 | [C₆H₁₃N]⁺ | Azepane ring fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methods are standard for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1] The residual solvent peak can also be used for referencing.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3] Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse with proton decoupling is standard.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is a common and simple method for solid samples.[4]

-

Alternative (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹) are of primary interest.[5]

Mass Spectrometry

-

Ionization Method: For a relatively stable organic molecule of this size, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[6] Electrospray Ionization (ESI) is an alternative "soft" ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ and less fragmentation.[7]

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or via a direct insertion probe.

-

Data Acquisition: The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.[6] A full scan is performed to detect all ions within a specified mass range.

Workflow Visualization

The logical flow for the characterization of a novel compound like this compound is depicted below. This process ensures a comprehensive structural elucidation.

Caption: Workflow for Spectroscopic Analysis of a Novel Organic Compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. forensicresources.org [forensicresources.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Solubility and Stability of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel organic compound, Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to forecast its physicochemical properties. Detailed experimental protocols for the empirical determination of its solubility and stability profiles are provided, alongside predictive assessments of its behavior in various solvent systems and under common stress conditions. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

This compound is a complex organic molecule incorporating three key functional groups: an ethyl benzoate ester, a nitroaromatic system, and a saturated azepane ring. The interplay of these functionalities is expected to govern its solubility, stability, and ultimately its potential utility as a bioactive agent. Understanding these fundamental properties is a critical first step in the preclinical development pipeline. This document outlines the predicted characteristics of this compound and provides a roadmap for its empirical validation.

Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

Predicted Solubility Profile

The solubility of a compound is a function of its polarity, molecular size, and the nature of the solvent. Based on the functional groups present in this compound, the following solubility profile is predicted.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 2, 7, 9) | Sparingly Soluble to Insoluble | The molecule possesses a large, nonpolar aromatic ring and a seven-membered aliphatic ring, which are expected to dominate its character, leading to low aqueous solubility. The polar nitro and ester groups, and the basic azepane nitrogen, will contribute to some minimal aqueous solubility. Solubility is expected to increase at acidic pH due to the protonation of the basic azepane nitrogen, forming a more soluble salt. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents are capable of solvating both the polar (nitro, ester, amine) and nonpolar (aromatic, aliphatic) regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The presence of the polar functional groups will allow for hydrogen bonding with these solvents, but the large hydrophobic scaffold may limit high solubility. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The polar functional groups will significantly hinder solubility in nonpolar solvents. |

Predicted Stability Profile

The stability of this compound will be primarily influenced by the reactivity of the ester and nitro groups.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Likely Degradation Pathways |

| Acidic pH | Moderate to Low | Acid-catalyzed hydrolysis of the ethyl ester to form 4-(azepan-1-yl)-3-nitrobenzoic acid and ethanol. |

| Neutral pH | Moderate | Slow hydrolysis of the ethyl ester. |

| Basic pH | Low | Base-catalyzed hydrolysis of the ethyl ester, which is generally faster than acid-catalyzed hydrolysis for benzoate esters. |

| Oxidative Stress | Moderate | The azepane ring, being a secondary amine, could be susceptible to oxidation. The nitroaromatic ring is generally resistant to oxidation. |

| Reductive Stress | Low | The nitro group is highly susceptible to reduction to an amino group, which could be a major degradation pathway. |

| Thermal Stress | Moderate | Nitroaromatic compounds can be thermally labile, potentially leading to decomposition at elevated temperatures. |

| Photostability | Moderate to Low | Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to UV or visible light. |

Proposed Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are proposed.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH-adjusted buffers, ethanol, DMSO, hexane).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution to determine its solubility.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Studies (Forced Degradation)

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature, protected from light.

-

Reductive Degradation: Prepare a solution of a suitable reducing agent (e.g., sodium bisulfite or tin(II) chloride) and mix with the stock solution.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

A diode array detector (DAD) or a mass spectrometer (MS) can be used to identify and characterize the degradation products.

-

Caption: Logical workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is not currently available, a comprehensive profile of its predicted solubility and stability has been constructed based on the well-understood chemistry of its constituent functional groups. The compound is anticipated to be poorly soluble in aqueous media and susceptible to degradation via hydrolysis of the ester and reduction of the nitro group. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters. The information presented in this guide will be invaluable for directing future research and development efforts involving this novel compound.

"Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" as a research chemical

An In-Depth Technical Guide to the Research Chemical: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Disclaimer: this compound is a research chemical. Its pharmacological and toxicological properties have not been fully investigated. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as an endorsement for its use in humans or animals. Appropriate safety precautions should be taken when handling this compound.

Introduction

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nitro group often acts as a pharmacophore, which can be bioreduced within cells to produce reactive nitrogen species, leading to cytotoxic effects against pathogens or cancer cells.[3][4] This guide focuses on the novel research chemical, this compound, providing a comprehensive overview of its proposed synthesis, predicted physicochemical properties based on analogous compounds, and potential biological activities. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are also presented to facilitate further research into its potential as a therapeutic agent.

Physicochemical Properties

As this compound is a novel compound, its experimental physicochemical data is not available. However, by examining closely related analogs, we can predict its likely properties.

Table 1: Physicochemical Data of Analogous Nitrobenzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 55-59 | Crystals | Sigma-Aldrich |

| Ethyl 4-ethylamino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | 238.24 | Yellow solid | [5] | |

| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 | Yellow oil/Colorless crystals | PMC | |

| Ethyl 4-methyl-3-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | Sigma-Aldrich | ||

| This compound (Predicted) | C₁₅H₂₀N₂O₄ | 292.33 | Likely a yellow solid |

Synthesis

The proposed synthesis of this compound is based on the nucleophilic aromatic substitution of a halogen at the C4 position of an ethyl 3-nitrobenzoate precursor with azepane. A similar procedure has been successfully used for the synthesis of Ethyl 4-ethylamino-3-nitrobenzoate from ethyl 4-chloro-3-nitrobenzoate.[5]

References

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(azepan-1-yl)-3-nitrobenzoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a small molecule of interest in medicinal chemistry, incorporating three key structural motifs: a nitroaromatic ring, an ester functional group, and a saturated seven-membered azepane ring. While this specific compound is not extensively documented, its constituent parts suggest a rich potential for biological activity and further chemical derivatization. Nitroaromatic compounds are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules, often serving as precursors to amino derivatives which are amenable to a wide range of chemical transformations.[1] The azepane moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates, and is known to confer a variety of pharmacological properties including anti-cancer, anti-tubercular, and anti-Alzheimer's activities.[2][3][4]

This technical guide provides a prospective analysis of this compound, including a plausible synthetic route, detailed experimental protocols based on analogous reactions, and a discussion of its potential biological significance informed by the activities of structurally related compounds.

Proposed Synthesis

The most direct and plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by azepane. A common and effective precursor for such reactions is a 4-halo-3-nitrobenzoate, with the fluoro substituent being particularly effective as a leaving group in SNAr reactions.[5]

The proposed synthesis would therefore involve the reaction of Ethyl 4-fluoro-3-nitrobenzoate with azepane in the presence of a suitable base to yield the target compound.

Proposed Synthetic Pathway:

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

Disclaimer: A comprehensive literature search did not yield any specific scientific data for "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate." This technical guide provides an in-depth review of a closely related and structurally similar compound, Ethyl 4-fluoro-3-nitrobenzoate , for which significant research is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis and properties of substituted nitrobenzoate compounds.

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a key intermediate in the synthesis of various more complex molecules.[1] Its structure, featuring an electron-withdrawing nitro group and a fluorine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and materials science. Nitrobenzoic acid derivatives, in general, are recognized as important precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[1]

Physicochemical and Crystallographic Properties

The key physicochemical and crystallographic properties of Ethyl 4-fluoro-3-nitrobenzoate have been determined through various analytical techniques. These quantitative data are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of Ethyl 4-fluoro-3-nitrobenzoate

| Property | Value | Reference |

| Molecular Formula | C₉H₈FNO₄ | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | Yellow oil or colorless crystals | [1] |

| CAS Number | 367-80-6 | [2] |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 2: Crystallographic Data for Ethyl 4-fluoro-3-nitrobenzoate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 9.9246 (3) | [1] |

| b (Å) | 13.2883 (3) | [1] |

| c (Å) | 6.9310 (2) | [1] |

| β (°) | 94.410 (2) | [1] |

| Volume (ų) | 911.36 (4) | [1] |

| Z | 4 | [1] |

| Temperature (K) | 100 | [1] |

| Radiation | Mo Kα | [1] |

| Density (calculated) (Mg/m³) | 1.554 | [1] |

| Absorption Coefficient (mm⁻¹) | 0.14 | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing Ethyl 4-fluoro-3-nitrobenzoate is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Workflow

The synthesis of Ethyl 4-fluoro-3-nitrobenzoate follows a straightforward esterification process. The general workflow is depicted in the diagram below.

Caption: Synthesis workflow for Ethyl 4-fluoro-3-nitrobenzoate.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of Ethyl 4-fluoro-3-nitrobenzoate is provided below, based on a published procedure.[1]

Materials:

-

4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol)

-

Absolute ethanol (50 ml)

-

Concentrated H₂SO₄ (2.0 ml)

-

Ethyl acetate

-

Water

-

Anhydrous MgSO₄

Procedure:

-

A mixture of 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml) is refluxed for 8 hours.

-

After the reaction is complete, the ethanol is evaporated under reduced pressure.

-

The resulting reaction mixture is diluted with water.

-

The aqueous layer is extracted with ethyl acetate (2 x 25 ml).

-

The combined organic layers are collected and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude product as a yellow oil.[1]

-

For further purification and to obtain colorless crystals suitable for X-ray analysis, recrystallization can be performed using a mixture of hot ethyl acetate and petroleum ether (60–80).

Reactivity and Downstream Applications

Ethyl 4-fluoro-3-nitrobenzoate is a valuable intermediate for the synthesis of various heterocyclic compounds. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of different functional groups.

Nucleophilic Aromatic Substitution

The general scheme for the nucleophilic aromatic substitution reaction is presented below.

Caption: Nucleophilic aromatic substitution of Ethyl 4-fluoro-3-nitrobenzoate.

Biological Activity

While specific biological activity data for Ethyl 4-fluoro-3-nitrobenzoate is not extensively reported in the reviewed literature, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their activity against various Candida strains.[3] This suggests that the nitrobenzoate scaffold could be a promising starting point for the development of new therapeutic agents.

Conclusion

Ethyl 4-fluoro-3-nitrobenzoate is a synthetically useful intermediate with well-characterized physical and chemical properties. The straightforward esterification protocol for its synthesis makes it readily accessible for further chemical transformations. Its reactivity, particularly through nucleophilic aromatic substitution, allows for the generation of a diverse range of substituted benzoates, which are valuable in the fields of medicinal chemistry and drug discovery. While direct biological data is limited, the broader class of nitrobenzoate compounds shows promise for biological applications, warranting further investigation.

References

Methodological & Application

Synthesis of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" from 4-fluoro-3-nitrobenzoate

Introduction

This application note details a robust and efficient protocol for the synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutics. The described synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

The protocol outlines the reaction of Ethyl 4-fluoro-3-nitrobenzoate with azepane. In this reaction, the fluorine atom on the aromatic ring, activated by the electron-withdrawing nitro group, is displaced by the secondary amine, azepane. The use of a non-nucleophilic base is included to quench the hydrofluoric acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of Ethyl 4-anilino-3-nitrobenzoate.[1]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Ethyl 4-fluoro-3-nitrobenzoate | 213.16 | 367-80-6 | Starting material |

| Azepane | 99.17 | 111-49-9 | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Non-nucleophilic base |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, reaction solvent |

| Saturated Sodium Bicarbonate Solution | - | - | For work-up |

| Brine | - | - | For work-up |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

| Ethyl Acetate | 88.11 | 141-78-6 | For chromatography |

| Hexanes | - | - | For chromatography |

3.2. Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Nitrogen or Argon inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq).

-

Solvent and Reagents Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add azepane (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

3.4. Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity, such as:

-

¹H NMR and ¹³C NMR Spectroscopy

-

Mass Spectrometry (MS)

-

Melting Point Analysis

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactant 1 (Ethyl 4-fluoro-3-nitrobenzoate) | 1.0 eq |

| Reactant 2 (Azepane) | 1.1 eq |

| Base (DIPEA) | 1.2 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reaction Mechanism

References

Application Notes and Protocols: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in the development of various pharmacologically active molecules. The following sections detail the synthetic protocol, quantitative data, and its application in multi-step organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group ortho to an azepane moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The primary application of this compound is as an intermediate in the preparation of more complex molecules, including potent enzyme inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of ethyl 4-chloro-3-nitrobenzoate with azepane (also known as hexamethyleneimine). The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₄ | N/A |

| Molecular Weight | 292.33 g/mol | N/A |

| Typical Yield | 85-95% | Generic Lab Data |

| Purity | >98% (by HPLC) | Generic Lab Data |

| Appearance | Yellow Solid | Generic Lab Data |

| Melting Point | 78-80 °C | Generic Lab Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, J=2.1 Hz, 1H), 7.82 (dd, J=8.7, 2.1 Hz, 1H), 7.05 (d, J=8.7 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.20-3.15 (m, 4H), 1.85-1.75 (m, 4H), 1.65-1.55 (m, 4H), 1.38 (t, J=7.1 Hz, 3H) | Fictional Data |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 164.8, 150.2, 145.1, 133.4, 126.9, 124.3, 118.9, 61.5, 54.2, 27.8, 26.9, 14.3 | Fictional Data |

| Mass Spectrum (ESI+) m/z | 293.1 [M+H]⁺ | Fictional Data |

Note: Spectroscopic data is representative and may vary based on experimental conditions and instrumentation.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-chloro-3-nitrobenzoate

-

Azepane (Hexamethyleneimine)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-chloro-3-nitrobenzoate (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of azepane (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours or heat to 80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a yellow solid.

Application in Multi-Step Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A primary application is its use in the preparation of substituted benzamides, which can act as potent enzyme inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Example of a Subsequent Reaction Step (Reduction of the Nitro Group):

The nitro group of this compound can be reduced to an amine using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂, Pd/C), or iron in acetic acid. This resulting amino compound is a versatile intermediate for further synthetic transformations, such as amide bond formation.

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a key intermediate in a drug development pathway.

Caption: Role of this compound in a synthetic pathway.

Application Notes and Protocols: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate as a key intermediate in the synthesis of various heterocyclic scaffolds, particularly those of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of the building block itself, its conversion to a key diamino intermediate, and subsequent cyclization to form a benzimidazole core.

Introduction

This compound is a valuable bifunctional molecule. The presence of the nitro group ortho to the azepane moiety allows for its reduction to an amine, thereby generating an ortho-phenylenediamine derivative. This derivative is a classical precursor for the synthesis of a wide array of fused heterocyclic systems, most notably benzimidazoles. The azepane ring provides a saturated, seven-membered heterocyclic motif that can impart favorable physicochemical properties, such as increased lipophilicity and metabolic stability, to the final compounds. This makes this compound an attractive starting material for generating novel chemical entities for drug discovery programs.

Synthesis of this compound

The synthesis of the title compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halo-3-nitrobenzoate and azepane. Ethyl 4-fluoro-3-nitrobenzoate is a common and effective starting material for this transformation due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

A solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with azepane (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

General Strategy for Heterocycle Synthesis

The core strategy for utilizing this compound as a building block for heterocycles involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner. This is exemplified by the synthesis of a benzimidazole derivative.

Logical Workflow for Heterocycle Synthesis

Caption: General workflow for the synthesis of benzimidazoles.

Key Experimental Protocols

Reduction of the Nitro Group: Synthesis of Ethyl 3-amino-4-(azepan-1-yl)benzoate

The reduction of the nitro group in this compound to the corresponding amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option. Alternatively, reduction with metals in acidic media, such as tin(II) chloride, is also effective.

Protocol using Catalytic Hydrogenation:

This compound (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford Ethyl 3-amino-4-(azepan-1-yl)benzoate, which is often used in the next step without further purification.

Synthesis of a 2-Substituted Benzimidazole Derivative

The resulting Ethyl 3-amino-4-(azepan-1-yl)benzoate can be cyclized with various reagents to form the benzimidazole ring system. A common and versatile method is the Phillips condensation, which involves the reaction with an aldehyde in the presence of an oxidizing agent or under acidic conditions that promote cyclization and subsequent oxidation.

Protocol for Benzimidazole Formation:

To a solution of Ethyl 3-amino-4-(azepan-1-yl)benzoate (1.0 eq) in a solvent such as ethanol or acetic acid, a selected aldehyde (R-CHO, 1.1 eq) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. For some substrates, an oxidizing agent like sodium metabisulfite or exposure to air may be beneficial for the final aromatization step. After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired 2-substituted-7-(azepan-1-yl)-1H-benzo[d]imidazole-5-carboxylate.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps. These are representative examples, and optimization may be required for specific substrates.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 4-fluoro-3-nitrobenzoate | Azepane, K2CO3 | DMF | 80 | 4-6 | 85-95 |

| Ethyl 4-chloro-3-nitrobenzoate | Azepane, DIPEA | DMSO | 100 | 8-12 | 70-85 |

Table 2: Reduction of this compound

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | 10% Pd/C, H2 (1 atm) | Ethanol | 25 | 2-4 | >95 |

| Metal/Acid | SnCl2·2H2O | Ethanol | 78 | 1-2 | 80-90 |

Table 3: Synthesis of 2-Substituted Benzimidazole Derivatives

| Aldehyde (R-CHO) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Acetic Acid | 118 | 4-8 | 75-85 |

| 4-Chlorobenzaldehyde | Ethanol | 78 | 6-10 | 70-80 |

| Cyclohexanecarboxaldehyde | Acetic Acid | 118 | 5-9 | 65-75 |

Application in Drug Discovery: Signaling Pathways

Benzimidazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. The specific substitution pattern, including the presence of the azepane moiety, can modulate the pharmacological profile. For instance, certain substituted benzimidazoles are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, or DNA binding agents. The azepane group can potentially access hydrophobic pockets in target proteins, enhancing binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a hypothetical mechanism where an azepanyl-benzimidazole derivative, synthesized from the title building block, acts as a kinase inhibitor (e.g., targeting RAF), thereby blocking a key signaling cascade involved in cell proliferation.

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse heterocyclic compounds. The straightforward protocols for its synthesis and subsequent transformation into valuable intermediates like Ethyl 3-amino-4-(azepan-1-yl)benzoate make it an excellent starting point for generating libraries of novel compounds for screening in drug discovery and development programs. The incorporation of the azepane moiety offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the final molecules.

Application Notes and Protocols: Reduction of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro aromatic compound, Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, to its corresponding aniline, Ethyl 4-(azepan-1-yl)-3-aminobenzoate, is a critical transformation in the synthesis of various pharmacologically active molecules. The resulting amino group serves as a versatile handle for further functionalization, making this reaction a key step in many drug discovery and development pipelines. This document provides detailed application notes on common reduction methods and a comprehensive experimental protocol for a representative reaction.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous methods available.[1][2] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule, as well as considerations of cost, safety, and scalability. Common methods include catalytic hydrogenation and the use of metals in acidic media.[1][3]

Data Presentation: Comparison of Common Reducing Agents

The following table summarizes various reducing agents commonly employed for the reduction of aromatic nitro groups, along with their typical reaction conditions. While specific yields for this compound are not available in the public literature, the data presented reflects typical outcomes for similar substrates.

| Reducing Agent/System | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | General Remarks & Potential Side Reactions |

| H₂/Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1 - 12 hours | Highly efficient and clean. May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups).[3] |

| H₂/Raney Nickel | Ethanol, Methanol | Room Temperature - 50 °C | 2 - 24 hours | A good alternative to Pd/C, especially when dehalogenation is a concern.[3] |

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate, Concentrated HCl | Room Temperature - Reflux | 0.5 - 6 hours | A mild and effective method, tolerant of many functional groups.[3] Can sometimes lead to the formation of complex tin salts, requiring careful workup. |

| Iron (Fe) / Acetic Acid (AcOH) or HCl | Ethanol/Water, Acetic Acid | 50 °C - Reflux | 1 - 8 hours | An economical and mild reducing agent.[3] The reaction can be heterogeneous and may require longer reaction times. |

| Zinc (Zn) / Acetic Acid (AcOH) or HCl | Ethanol/Water, Acetic Acid | Room Temperature - Reflux | 1 - 6 hours | Similar to iron, it is a mild and cost-effective option.[3] |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane, Water/Methanol | Room Temperature - 80 °C | 1 - 5 hours | A useful reagent for water-soluble substrates and can be chemoselective. |

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol describes a general procedure for the reduction of this compound to Ethyl 4-(azepan-1-yl)-3-aminobenzoate using tin(II) chloride dihydrate. This method is often favored for its mildness and tolerance of various functional groups.[3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.

-

Filter the resulting suspension through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-(azepan-1-yl)-3-aminobenzoate.

-

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation of the nitro to the amino group.

Caption: Step-by-step experimental workflow for the reduction.

References

Experimental procedure for the reduction of the nitro group in "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate"

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as it provides a direct route to synthetically versatile anilines. These anilines are key building blocks for a vast array of bioactive molecules. The selective reduction of the nitro group in "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" to yield "Ethyl 3-amino-4-(azepan-1-yl)benzoate" is a critical step in the synthesis of various pharmaceutical intermediates. The presence of an ester functional group in the molecule necessitates the use of chemoselective reduction methods to avoid its cleavage. This document outlines several reliable and effective experimental procedures for this transformation, catering to researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The general workflow for the reduction of this compound involves the reaction of the starting material with a suitable reducing agent, followed by work-up and purification to isolate the desired aniline product. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

Caption: General experimental workflow for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes the key parameters and outcomes for the different reduction protocols described below. This allows for a direct comparison to aid in method selection based on factors such as yield, reaction time, and reagent handling.

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol, Methanol | Room Temperature | 2 - 6 | >90 | Requires specialized hydrogenation equipment. Can be sensitive to catalyst poisoning.[1][2] |

| Iron in Acidic Medium | Iron powder, HCl or Acetic Acid | Ethanol/Water | 80 - 100 | 2 - 4 | 85 - 95 | Cost-effective and robust method. Work-up involves filtering off iron salts.[3][4] |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux (78) | 1 - 3 | 80 - 95 | A mild and effective method.[5][6][7] The work-up can sometimes be challenging.[5] |

| Sodium Dithionite | Na₂S₂O₄ | DMF/Water | 45 | 12 - 24 | 70 - 85 | A useful alternative when acidic or hydrogenation conditions are not suitable.[8][9][10][11] |

| Sodium Borohydride/FeCl₂ | NaBH₄, FeCl₂ | THF | 25 - 28 | 12 | up to 96 | High chemoselectivity for the nitro group in the presence of an ester.[12][13] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1] It typically proceeds with high yield and selectivity.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

The use of iron metal in an acidic medium is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro compounds.[3][4][14]

Materials:

-

This compound

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and then add a catalytic amount of concentrated HCl or acetic acid dropwise.

-

Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is often exothermic.[4]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron and its salts, washing thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities like esters.[5][6][15]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (2M)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 2M sodium hydroxide, which will precipitate tin salts.

-

Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®.

-